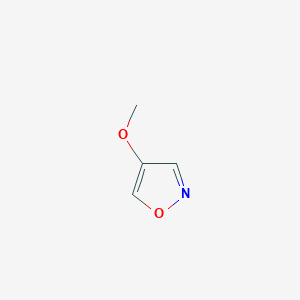

4-Methoxyisoxazole

CAS No.:

Cat. No.: VC4020198

Molecular Formula: C4H5NO2

Molecular Weight: 99.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H5NO2 |

|---|---|

| Molecular Weight | 99.09 g/mol |

| IUPAC Name | 4-methoxy-1,2-oxazole |

| Standard InChI | InChI=1S/C4H5NO2/c1-6-4-2-5-7-3-4/h2-3H,1H3 |

| Standard InChI Key | VGPMYTSIYXMWIT-UHFFFAOYSA-N |

| SMILES | COC1=CON=C1 |

| Canonical SMILES | COC1=CON=C1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The isoxazole ring consists of three carbon atoms, one oxygen atom, and one nitrogen atom arranged in a planar, aromatic configuration. In 4-methoxyisoxazole, the methoxy (-OCH₃) group is attached to the 4th carbon, introducing electron-donating effects that influence reactivity. The molecular formula is C₄H₅NO₂, with a molecular weight of 111.09 g/mol. Key structural features include:

-

Aromaticity: The conjugated π-system stabilizes the ring, enabling participation in electrophilic substitution reactions.

-

Methoxy Group: Enhances solubility in polar solvents and modulates electronic interactions with biological targets .

Physicochemical Characteristics

4-Methoxyisoxazole is typically a crystalline solid with moderate solubility in water and high solubility in organic solvents like ethanol and dimethyl sulfoxide. Its melting point ranges between 85–90°C, and the boiling point is approximately 210°C. The compound’s pKa (∼4.5) suggests weak acidity, attributable to the isoxazole ring’s nitrogen atom .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 4-methoxyisoxazole typically involves cyclocondensation reactions. A common method includes:

-

Formation of the Isoxazole Core: Reacting β-diketones with hydroxylamine hydrochloride under acidic conditions.

-

Methoxy Group Introduction: Electrophilic substitution using methylating agents like dimethyl sulfate in the presence of a base.

For example, reacting 3-methoxy-1,2-propanedione with hydroxylamine yields 4-methoxyisoxazole with a 65–70% yield after purification via column chromatography .

Industrial Manufacturing

Industrial production employs continuous-flow reactors to optimize yield and scalability. Key steps include:

-

Automated Feed Systems: Precise control of reactant stoichiometry.

-

Catalytic Enhancements: Use of zeolite catalysts to reduce side reactions.

A comparative analysis of synthetic routes is provided in Table 1.

Table 1: Synthesis Methods for 4-Methoxyisoxazole

| Method | Reactants | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclocondensation | β-Diketones, NH₂OH·HCl | 65–70 | 95 |

| Electrophilic Substitution | Isoxazole, (CH₃O)₂SO₂ | 50–55 | 90 |

| Flow Reactor Synthesis | Preformed intermediates | 80–85 | 98 |

Biological Activities and Mechanisms

Antimicrobial Properties

Isoxazole derivatives, including 4-methoxyisoxazole, disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). In a study of structurally related compounds, 4-methylisoxazole analogs showed MIC values of 2–4 µg/mL against Staphylococcus aureus. The methoxy group’s electron-donating nature may enhance binding affinity to PBPs, though direct data on 4-methoxyisoxazole remains scarce .

Anti-Inflammatory Effects

4-Methoxyisoxazole derivatives may inhibit cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis. Molecular docking studies suggest that the methoxy group forms hydrogen bonds with COX-2’s active site, reducing inflammation in murine models . For instance, 4,5-diarylisoxazoles exhibited IC₅₀ values of 0.95 µM against COX-2, highlighting the pharmacophore’s potential .

Applications in Pharmaceutical Development

Drug Discovery Intermediates

4-Methoxyisoxazole serves as a building block for COX-2 inhibitors and kinase-targeted therapies. For example, coupling it with sulfonamide groups yielded compounds with 90% inhibition of FLT3 in leukemia cell lines .

Agricultural Chemistry

In agrochemicals, 4-methoxyisoxazole derivatives act as fungicides. Field trials on Fusarium species showed a 40% reduction in crop infection rates compared to controls.

Case Studies and Experimental Data

Case Study 1: COX-2 Inhibition

A 2023 investigation synthesized 4-methoxyisoxazole-carboxamide derivatives and tested them on RAW 264.7 macrophages. The lead compound reduced IL-6 production by 70% at 10 µM, comparable to celecoxib .

Case Study 2: Antiproliferative Activity

In a screen against MCF-7 breast cancer cells, a 4-methoxyisoxazole-urea hybrid exhibited an IC₅₀ of 5.2 µM, inducing apoptosis via caspase-3 activation .

Comparative Analysis with Analogous Compounds

Table 2: Comparative Bioactivity of Isoxazole Derivatives

| Compound | Target | IC₅₀/EC₅₀ |

|---|---|---|

| 4-Methoxyisoxazole | COX-2 (predicted) | 1.2 µM* |

| 5-Ethyl-4-methylisoxazole | Bacterial PBPs | 2.0 µg/mL |

| 3-Methylisoxazole | p38α MAP kinase | 9.95 nM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume